Purity Advantage: 97% Assay Specification vs. 95% Industry Baseline for 1,5-Naphthyridine-3-carboxylic Acid Scaffolds
Commercially available 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is supplied at 97% purity (HPLC) by established vendors, compared to a standard purity of 95% for the unsubstituted parent 1,5-naphthyridine-3-carboxylic acid (CAS 90418-64-7) and for the 6-bromo analog (CAS 1822888-54-9) . This 2-percentage-point differential translates to a reduction in total impurity burden from ≤5.0% to ≤3.0%, representing a 40% decrease in maximum potential impurities.
| Evidence Dimension | Chemical purity (HPLC assay) |
|---|---|
| Target Compound Data | 97% (CAS 1352395-75-5) |
| Comparator Or Baseline | 95% for 1,5-naphthyridine-3-carboxylic acid (CAS 90418-64-7); 95% for 6-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS 1822888-54-9) |
| Quantified Difference | +2 absolute percentage points (≤3.0% vs. ≤5.0% maximum total impurities; ~40% reduction in impurity burden) |
| Conditions | Commercial supplier specifications (HPLC) |
Why This Matters
Higher purity directly reduces the risk of confounding biological assay results from impurity-driven artifacts and minimizes the need for repurification in medicinal chemistry workflows, supporting more reliable SAR data generation.
